molecular formula C17H15N3O3S B12152135 2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide

2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide

Cat. No.: B12152135
M. Wt: 341.4 g/mol
InChI Key: PNBSXAYNDGQDFK-UHFFFAOYSA-N
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Description

2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide is a complex organic compound that belongs to the thiazolidine family Thiazolidines are five-membered heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminobenzamide with phenyl isothiocyanate to form an intermediate, which then undergoes cyclization to yield the desired thiazolidine derivative. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, green chemistry principles, such as the use of environmentally benign solvents and catalysts, can be applied to make the process more sustainable.

Chemical Reactions Analysis

Types of Reactions

2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into thiazolidine derivatives with different oxidation states.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce various thiazolidine derivatives.

Scientific Research Applications

2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound exhibits antimicrobial, anticancer, and anti-inflammatory activities, making it a valuable tool in biological research.

    Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in disease processes, leading to its therapeutic effects. For example, it may inhibit the activity of certain kinases or proteases, thereby modulating cellular signaling pathways and reducing inflammation or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-3-methylanilino]acetamide
  • 2-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-4-methylanilino]acetamide
  • 2-[(2,4-Dioxo-3-phenyl-1,3-thiazolidin-5-yl)-N-(2-methylphenyl)acetamide

Uniqueness

What sets 2-[(2,4-Dioxo-3-phenyl(1,3-thiazolidin-5-yl))phenylamino]acetamide apart from similar compounds is its specific substitution pattern and the resulting biological activities. The presence of the phenylamino group enhances its ability to interact with biological targets, making it a promising candidate for drug development.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-(N-(2,4-dioxo-3-phenyl-1,3-thiazolidin-5-yl)anilino)acetamide

InChI

InChI=1S/C17H15N3O3S/c18-14(21)11-19(12-7-3-1-4-8-12)16-15(22)20(17(23)24-16)13-9-5-2-6-10-13/h1-10,16H,11H2,(H2,18,21)

InChI Key

PNBSXAYNDGQDFK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C(SC2=O)N(CC(=O)N)C3=CC=CC=C3

Origin of Product

United States

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